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Compound Name: Fmoc-Ser(tBu)-OH-15N

Cat. No.: B15141060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stable isotope labeling has become an indispensable tool in modern peptide research,

enabling precise and quantitative analysis of peptide and protein dynamics, structure, and

function. Among the various isotopes utilized, ¹⁵N has proven to be particularly valuable. This

technical guide focuses on the application of ¹⁵N labeled Fmoc-serine (Fmoc-L-[¹⁵N]-Ser) in

peptide research, providing an in-depth overview of its synthesis, incorporation into peptides,

and its utility in quantitative proteomics and the study of cellular signaling.

Fmoc-L-[¹⁵N]-Serine, with a ¹⁵N isotope incorporated at the alpha-amino group, serves as a

powerful probe in mass spectrometry (MS) and nuclear magnetic resonance (NMR)

spectroscopy. Its use allows for the differentiation between isotopically labeled and unlabeled

peptides, facilitating accurate quantification and detailed structural analysis. This guide will

provide detailed experimental protocols, present quantitative data in a clear format, and

visualize complex biological and experimental workflows.

Properties of ¹⁵N Labeled Fmoc-Serine
The introduction of a ¹⁵N isotope into Fmoc-serine results in a predictable mass shift, which is

the foundation of its application in quantitative mass spectrometry. The most commonly used

form is Fmoc-Ser(tBu)-OH-¹⁵N, where the serine side-chain hydroxyl group is protected with a

tert-butyl group.
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Property Value Reference

Chemical Formula C₂₂H₂₅¹⁵NO₅ --INVALID-LINK--

Molecular Weight 384.43 g/mol --INVALID-LINK--

Isotopic Purity ≥98 atom % ¹⁵N --INVALID-LINK--

Mass Shift (M+1) +1 --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Serine
Containing Peptide
This protocol outlines the manual Fmoc solid-phase synthesis of a model peptide, Ac-Tyr-¹⁵Ser-

Gly-Phe-Leu-NH₂, incorporating ¹⁵N-labeled serine.

Materials:

Rink Amide MBHA resin

Fmoc-L-Tyr(tBu)-OH, Fmoc-L-[¹⁵N]Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-

Leu-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Acetic anhydride

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)

Water (H₂O)

Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

Drain and repeat the treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling (Iterative Process):

For each amino acid, pre-activate by dissolving the Fmoc-amino acid (3 eq.), DIC (3 eq.),

and OxymaPure (3 eq.) in DMF.

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads),

indicating incomplete coupling, repeat the coupling step.

Wash the resin with DMF (5 times) and DCM (3 times).

Repeat the deprotection and coupling steps for each subsequent amino acid in the

sequence, using Fmoc-L-[¹⁵N]Ser(tBu)-OH at the desired position.

N-terminal Acetylation:

After the final Fmoc deprotection, wash the resin with DMF.

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for

30 minutes.
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Wash the resin with DMF (5 times) and DCM (5 times), and dry under vacuum.

Cleavage and Deprotection:

Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3

hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the crude peptide pellet under vacuum.

Purification and Analysis:

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50%

acetonitrile/water).

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

[1]

Analyze the purified peptide by mass spectrometry to confirm the correct mass, including

the +1 Da shift due to the ¹⁵N label.

Quantitative Analysis of a ¹⁵N-Labeled Peptide by Mass
Spectrometry
This protocol describes a general workflow for the relative quantification of a peptide of interest

using a ¹⁵N-labeled internal standard.

Procedure:

Sample Preparation:

Synthesize the ¹⁵N-labeled version of the target peptide to be used as an internal

standard.
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Accurately determine the concentration of the ¹⁵N-labeled peptide standard.

Spike a known amount of the ¹⁵N-labeled peptide standard into the biological or

experimental sample containing the unlabeled (¹⁴N) target peptide.

LC-MS/MS Analysis:

Analyze the mixed sample using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Develop a method that ensures good chromatographic separation of the peptide of

interest.

Data Analysis:

Extract the ion chromatograms for both the ¹⁴N (light) and ¹⁵N (heavy) versions of the

peptide.

Calculate the peak area or intensity for both the light and heavy peptide signals.

Determine the ratio of the light to heavy peak areas.

Calculate the concentration of the endogenous peptide in the original sample based on the

known concentration of the spiked-in ¹⁵N-labeled standard and the measured light-to-

heavy ratio.

Applications in Peptide Research
Quantitative Proteomics
A primary application of ¹⁵N labeled Fmoc-serine is in quantitative proteomics, where it is used

to synthesize internal standards for the absolute or relative quantification of proteins and their

post-translational modifications (PTMs).[2][3] The co-elution of the chemically identical light and

heavy peptides during LC-MS analysis allows for accurate quantification by minimizing

experimental variability.

Table 1: Example Quantitative Mass Spectrometry Data for a ¹⁵N-Serine Labeled Peptide
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Peptide
Sequence

Isotope
Monoisotopic
Mass (Da)

Measured
Mass (Da)

Mass
Difference (Da)

Ac-YSGF-NH₂ ¹⁴N 528.22 528.23 -

Ac-Y¹⁵SGF-NH₂ ¹⁵N 529.22 529.23 +1.00

Studying Serine Phosphorylation in Signaling Pathways
Serine phosphorylation is a critical post-translational modification that regulates a vast array of

cellular processes, including signal transduction.[4] Synthetic peptides containing ¹⁵N-labeled

phosphoserine can be used as standards to quantify the extent of phosphorylation at specific

sites within a protein in response to various stimuli. This is particularly valuable for studying the

activity of kinases and phosphatases.

Visualization of Workflows and Pathways
Experimental Workflow for Quantitative Peptide Analysis
The following diagram illustrates the general workflow for using a ¹⁵N-labeled synthetic peptide

as an internal standard for quantitative analysis.
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Quantitative Analysis
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(contains ¹⁴N peptide) LC-MS/MS Analysis

Extract Ion Chromatograms
(¹⁴N and ¹⁵N) Calculate ¹⁴N/¹⁵N Ratio Determine concentration of

endogenous ¹⁴N peptide
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Caption: Workflow for quantitative peptide analysis using a ¹⁵N-labeled internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp02855a
https://www.benchchem.com/product/b15141060?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-

regulated kinase (ERK) cascade, is a key signaling pathway that regulates cell proliferation,

differentiation, and survival. This pathway involves a series of serine/threonine kinases that

sequentially phosphorylate and activate each other.
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Caption: Simplified diagram of the MAPK/ERK signaling cascade.
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Conclusion
¹⁵N labeled Fmoc-serine is a versatile and powerful tool for modern peptide research. Its

application in solid-phase peptide synthesis enables the production of high-quality internal

standards for accurate and precise quantification of peptides and their post-translational

modifications by mass spectrometry. Furthermore, the ability to incorporate ¹⁵N-labeled

phosphoserine provides a means to investigate the intricate details of cellular signaling

pathways. The methodologies and applications described in this guide highlight the significant

contribution of stable isotope labeling to advancing our understanding of complex biological

systems and facilitating the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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